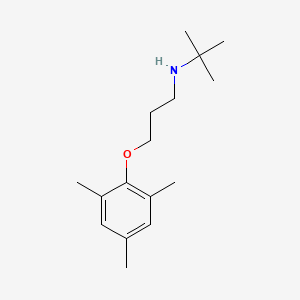![molecular formula C21H20N2O3 B4921970 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic naphthoquinone derivative with potential anticancer properties. It belongs to the class of compounds called 1,4-naphthoquinones, which are known for their diverse biological activities. AQ-13 was first synthesized in the early 2000s and has since been the subject of extensive scientific research due to its promising anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone may also induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of genes involved in cancer cell proliferation. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively easy to synthesize and purify. However, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has some limitations as a research tool. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can make it difficult to store and transport.
Orientations Futures
There are several future directions for research on 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
In conclusion, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is a synthetic naphthoquinone derivative with promising anticancer properties. It has been extensively studied for its potential as an anticancer agent and has shown to inhibit the growth of various cancer cell lines. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its mechanism of action and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
Méthodes De Synthèse
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone can be synthesized using a variety of methods, including the reaction of 3-hydroxyacetophenone with piperidine and subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with piperidine and subsequent reduction with sodium borohydride. Both methods have been shown to yield high purity 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone.
Applications De Recherche Scientifique
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Propriétés
IUPAC Name |
2-(3-hydroxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-15-8-6-7-14(13-15)22-18-19(23-11-4-1-5-12-23)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,22,24H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKXGUBCFUKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)

![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4921906.png)
![4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)

![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)